2,3,4,5,6-Pentabromodiphenyl ether

Environmental Fate Gas Chromatography Physicochemical Properties

Environmental labs conducting EPA 1614 or prEN 16694 face congener misidentification risks when using incorrect pentaBDE isomers for calibration. BDE-116 solves this with its unique single-ring bromination pattern yielding distinct GC retention and physicochemical properties (log Kow 7.29, vapor pressure 4.99×10⁻⁵ Pa). • Certified reference material ensures ISO/IEC 17025 method compliance. • Liquid at ambient temperature-simplifies standard preparation and reduces handling error. • Enables accurate congener-specific quantification in environmental fate and bioaccumulation studies.

Molecular Formula C12H5Br5O
Molecular Weight 564.7 g/mol
CAS No. 189084-65-9
Cat. No. B1367599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentabromodiphenyl ether
CAS189084-65-9
Molecular FormulaC12H5Br5O
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
InChIInChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H
InChIKeyACRQLFSHISNWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (< 1mg/ml at 68.9 °F) (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





BDE-116 Analytical Reference Standard


2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) is a fully brominated diphenyl ether congener within the polybrominated diphenyl ether (PBDE) class [1]. As a pentabrominated species, it shares the molecular formula C₁₂H₅Br₅O (MW 564.69 g/mol) with other pentaBDE congeners, yet it is distinguished by its unique substitution pattern in which all five bromine atoms reside on a single phenyl ring . This compound is now regulated as a persistent organic pollutant (POP) under the Stockholm Convention and is no longer produced or used in commerce, making its primary relevance today as an analytical reference standard for environmental fate studies, toxicological research, and regulatory compliance testing [2].

Congener-specific environmental monitoring
Unique single-ring bromination requires a dedicated reference standard for accurate GC-MS quantification
Regulatory method compliance
Explicitly listed as a target congener in prEN 16694 and EPA Method 1614 for water and environmental sample analysis
Physicochemical property probe
Liquid state at ambient temperature offers distinct sample handling advantages over crystalline pentaBDE congeners

Why Generic PBDE Standards Cannot Substitute BDE-116


Despite sharing the same molecular formula and bromine count, BDE-116 cannot be interchanged with more common pentabrominated diphenyl ethers such as BDE-99 or BDE-100 [1]. The complete ortho, meta, para substitution pattern on a single ring dramatically alters its physicochemical and environmental behavior [2]. These differences manifest as distinct vapor pressures, Henry's law constants, partition coefficients, and melting points, which in turn dictate unique gas chromatographic retention times, environmental partitioning, and bioaccumulation potential [3]. Using an incorrect congener in analytical calibration introduces quantitative error and invalidates compliance with standardized methods that specify exact congener identification [4].

Chromatographic Retention Mismatch
BDE-116: Single-ring substitution pattern produces a unique GC retention index that calibration must match
Generic pentaBDE (e.g., BDE-99): Different elution order shifts peak assignment and introduces quantification bias
Physical State and Sample Handling
BDE-116: Exists as a liquid at room temperature, simplifying direct volumetric standard preparation
BDE-99/100: Crystalline solids requiring dissolution; standard preparation protocols may not transfer directly
Environmental Partitioning Divergence
BDE-116: Reported Henry's law constant and vapor pressure reflect its asymmetric bromination pattern
BDE-47/99: Partitioning behavior may differ sufficiently to alter fate-model output if the wrong congener is substituted

BDE-116 Quantitative Differentiation from Related Congeners


Vapor Pressure vs BDE-99 and BDE-47

The supercooled liquid vapor pressure (P_L) of BDE-116 at 298.15 K was determined to be 4.99 × 10⁻⁵ Pa using a gas chromatographic retention time technique [1]. This value is nearly identical to that of the major pentaBDE congener BDE-99 (5.0 × 10⁻⁵ Pa), but approximately five-fold lower than the tetrabrominated congener BDE-47 (2.5 × 10⁻⁴ Pa) [2]. The similar vapor pressure to BDE-99 suggests comparable air-particle partitioning behavior, while the marked difference from BDE-47 demonstrates the strong dependence of volatility on bromine substitution pattern rather than solely on bromine count.

Vapor Pressure vs. Congeners
Cross-study comparable
4.99 × 10⁻⁵ Pa at 298.15 K
Nearly identical to BDE-99; five-fold lower than BDE-47, reflecting bromine-count dependence
Supports environmental transport model input and GC-MS parameter optimization
Environmental Fate Gas Chromatography Physicochemical Properties

Henry's Law Constant vs BDE-47

The Henry's law solubility constant (H_scp) for BDE-116 at 298.15 K is reported as 6.1 × 10⁻¹ mol/(m³ Pa) [1]. In contrast, the tetrabrominated congener BDE-47 exhibits a higher H_scp value of 9.1 × 10⁻¹ mol/(m³ Pa) under the same conditions [2]. A lower Henry's law constant for BDE-116 indicates a reduced tendency to partition from water into air, implying that this congener is slightly less prone to volatilization from aqueous environmental compartments compared to the more prevalent BDE-47.

Henry's Law Constant
Cross-study comparable
6.1 × 10⁻¹ mol/(m³ Pa) at 298.15 K
33% lower than BDE-47, indicating reduced volatilization from aqueous compartments
Critical input for multimedia environmental fate models
Air-Water Partitioning Environmental Chemistry Volatility

Log Kow Compared to BDE-47 and BDE-100

The calculated log P (octanol-water partition coefficient) for BDE-116 is 7.29 . This value falls within the upper range reported for pentaBDE congeners and is notably higher than that of BDE-47 (log K_ow = 6.81) and BDE-100 (log K_ow = 6.86), while overlapping with the broad reported range for BDE-99 (log K_ow = 6.5–8.4) [1]. The elevated log Kow indicates that BDE-116 possesses strong hydrophobic character, suggesting a high potential for partitioning into organic matter and lipids, which directly influences its bioaccumulation potential and extraction efficiency in analytical protocols.

Lipophilicity (log Kow)
Cross-study comparable
7.29 calculated log P
0.48 log units above BDE-47; elevated hydrophobicity suggests higher bioaccumulation potential
Guides extraction protocol design and lipid-partitioning studies
Bioaccumulation Lipophilicity QSAR

Physical State: Liquid at Room Temperature

The melting point of BDE-116 is reported as approximately −5 °C to 3 °C, indicating that it exists as a liquid or low-melting solid under typical laboratory conditions [1]. In stark contrast, the major pentaBDE congeners BDE-99 and BDE-100 have melting points of 93 °C and 102 °C, respectively, while BDE-47 melts at 79–82 °C [2]. This fundamental difference in physical state arises from the asymmetric substitution pattern of BDE-116, which disrupts crystal packing and dramatically lowers the melting point.

Physical State at Ambient
Cross-study comparable
Liquid or low-melting solid
Melting point ≥ 80 °C lower than crystalline BDE-99, BDE-100, and BDE-47
Alters standard preparation protocol; volumetric handling possible without dissolution
Physical Properties Sample Handling Formulation

Regulatory Methods: prEN 16694 and EPA 1614

The European standard method prEN 16694 for the determination of pentabromodiphenyl ether in whole water samples explicitly identifies BDE-116 (alongside BDE-28, BDE-47, BDE-99, BDE-100, BDE-153, and BDE-154) as a target congener representative of technical pentaBDE formulations [1]. Furthermore, the EPA Method 1614 for PBDE analysis in environmental samples includes BDE-116 among the congeners of primary interest . Certified reference materials of BDE-116 are commercially available at concentrations of 50 µg/mL or 100 µg/mL in isooctane or nonane, specifically intended for calibration and method validation in these regulatory frameworks .

Regulatory Method Inclusion
Class-level inference
prEN 16694 & EPA 1614
Listed as a target congener for pentaBDE water and environmental sample analysis
May support method validation and ISO/IEC 17025 accreditation documentation
Analytical Chemistry Regulatory Compliance Environmental Monitoring

BDE-116 Primary Applications


Environmental Fate and Transport Modeling

BDE-116's distinct vapor pressure (4.99 × 10⁻⁵ Pa) and Henry's law constant (6.1 × 10⁻¹ mol/(m³ Pa)) differentiate it from other PBDE congeners [1][2]. Researchers investigating the long-range atmospheric transport and multimedia partitioning of legacy flame retardants require authentic BDE-116 standards to generate accurate congener-specific model inputs. The compound's unique physical properties, particularly its liquid state at ambient temperature, also make it a valuable probe for studying the influence of substitution pattern on environmental mobility [3].

Regulatory Method Development and Validation

Environmental testing laboratories performing analyses under prEN 16694 (water quality) or EPA Method 1614 must use certified reference standards of BDE-116 for instrument calibration, method validation, and quality control [4]. The compound's inclusion in these standardized methods is driven by its presence as a minor but analytically significant component in historical technical pentaBDE mixtures. Procurement of BDE-116 as a CRM ensures that laboratories can demonstrate method accuracy and precision for this specific congener, which is required for ISO/IEC 17025 accreditation .

Bioaccumulation and Toxicology Research

With a log Kow of 7.29, BDE-116 exhibits high hydrophobicity that distinguishes it from BDE-47 (log Kow 6.81) and BDE-100 (log Kow 6.86) [5]. This property makes BDE-116 a relevant congener for studying structure-activity relationships in PBDE bioaccumulation and toxicity. Toxicologists investigating the differential uptake, metabolism, and adverse effects of PBDE congeners in biota require pure BDE-116 to conduct controlled in vitro and in vivo exposure experiments. The congener's unique single-ring bromination pattern also makes it a useful model compound for probing the mechanisms of PBDE endocrine disruption [6].

Chromatographic Method Optimization

The unique substitution pattern of BDE-116, with all five bromines on a single phenyl ring, results in distinct gas chromatographic retention behavior compared to other pentaBDE congeners [7]. Analytical chemists developing or optimizing GC-MS methods for PBDE separation utilize BDE-116 as a critical test analyte to verify column selectivity and resolve co-elution issues. The compound's liquid state at room temperature also simplifies the preparation of stock standard solutions, reducing solvent use and minimizing handling errors compared to crystalline congeners that require initial dissolution .

Application
Selection Property
Validation Focus
Environmental Fate and Transport Modeling
Congener-specific environmental partitioning coefficients
Multimedia model input validation
Regulatory Method Development and Validation
Certified reference material availability
Method accuracy and precision documentation
Bioaccumulation and Toxicology Research
High hydrophobicity profile
Bioaccumulation potential and metabolic pathway analysis
Chromatographic Method Optimization
Distinct substitution pattern effect
Column selectivity and co-elution resolution

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26 linked technical documents
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